
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as MNPA, is a thiazole derivative that has garnered significant attention in scientific research due to its potential applications in various fields. MNPA is a heterocyclic compound that contains a thiazole ring and two aromatic rings, making it a versatile molecule with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes and modulation of signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments is its versatility and unique properties. This compound can be easily synthesized using various methods, making it readily available for research purposes. Additionally, this compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Orientations Futures
There are various future directions for research on N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, including the development of novel this compound derivatives with enhanced biological activities. Additionally, this compound can be further investigated for its potential applications in various fields, including material science and agriculture. This compound can also be used as a tool for studying various biological pathways and mechanisms. Overall, this compound is a promising compound with unique properties and potential applications in various fields.
Méthodes De Synthèse
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 3-methoxyaniline with 4-nitrobenzaldehyde and thiourea in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to form the thiazole ring.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been used as a ligand in the development of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, this compound has been used as a plant growth regulator in agriculture due to its ability to enhance plant growth and yield.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-14-4-2-3-12(9-14)17-16-18-15(10-23-16)11-5-7-13(8-6-11)19(20)21/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOPANXBSAYEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

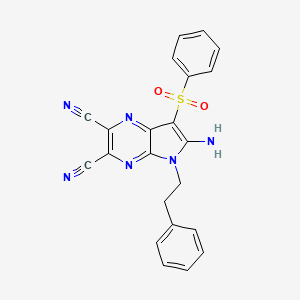
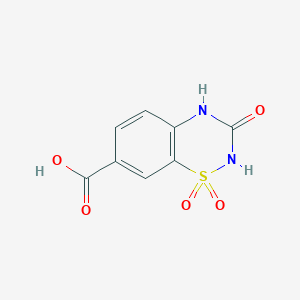
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)
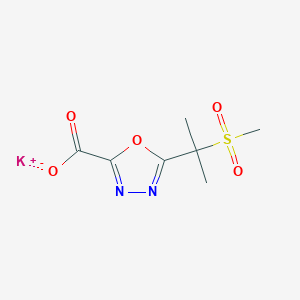
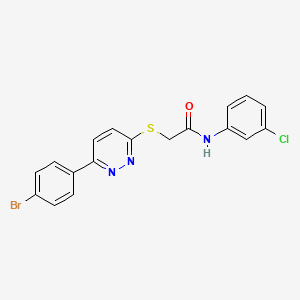
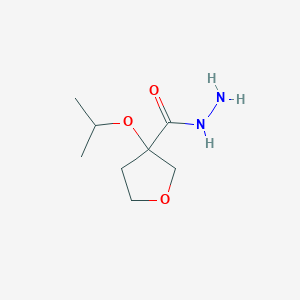
![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)
![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)